N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl]cyclohexanecarboxamide
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Overview
Description
N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl]cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a hexafluoroisopropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl]cyclohexanecarboxamide typically involves the reaction of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylaniline with cyclohexanecarboxylic acid. The reaction is often carried out in the presence of a dehydrating agent such as tetrakis(1,1,1,3,3,3-hexafluoro-2-propoxy)silane to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The hexafluoroisopropanol group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide
- **1,1,1,3,3,3-Hexafluoro-2-propanol
- **1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
Uniqueness
N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexafluoroisopropanol group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F6NO2/c1-10-8-13(16(27,17(19,20)21)18(22,23)24)9-11(2)14(10)25-15(26)12-6-4-3-5-7-12/h8-9,12,27H,3-7H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOPYPHXZUUGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCCC2)C)C(C(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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